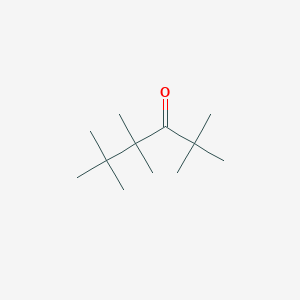

2,2,4,4,5,5-Hexamethylhexan-3-one

Description

Such highly substituted ketones are typically associated with unique steric and electronic properties, influencing their reactivity, solubility, and applications in organic synthesis or material science. The absence of direct data in the provided sources necessitates comparative analysis with structurally or functionally related compounds from the evidence, as detailed below.

Properties

CAS No. |

5340-46-5 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

2,2,4,4,5,5-hexamethylhexan-3-one |

InChI |

InChI=1S/C12H24O/c1-10(2,3)9(13)12(7,8)11(4,5)6/h1-8H3 |

InChI Key |

KOFIQPLLXPZPBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C(C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,5,5-Hexamethylhexan-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,4,4,5,5-hexamethylhexane with an oxidizing agent to introduce the ketone functional group. The reaction conditions often include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,5,5-Hexamethylhexan-3-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of hexanoic acid derivatives.

Reduction: Formation of 2,2,4,4,5,5-hexamethylhexan-3-ol.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2,2,4,4,5,5-Hexamethylhexan-3-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2,2,4,4,5,5-Hexamethylhexan-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s bulky structure may also affect its binding affinity and specificity, leading to unique biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on compounds sharing structural motifs such as branched alkyl chains, heteroatom substitutions, or analogous functional groups. Data are derived from the provided evidence, with limitations noted where applicable.

3(2H)-Furanone, 2,2,4,4,5,5-Hexafluorodihydro (CAS 854103-11-0)

- Molecular Formula : C₄H₂F₆O

- Molecular Weight : 204.06 g/mol (calculated)

- Functional Group: Fluorinated dihydrofuranone

- Key Properties: High electronegativity due to six fluorine substituents, enhancing stability against nucleophilic attack. Potential applications in agrochemicals or pharmaceuticals due to fluorinated motifs .

- Contrast with Target Ketone: The target ketone lacks fluorine atoms, suggesting lower polarity and different reactivity profiles. The furanone’s cyclic structure introduces ring strain, absent in the linear hexamethyl ketone.

2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane (CAS 3081-20-7)

- Molecular Formula : C₈H₁₈O₂Si

- Molecular Weight : 174.31 g/mol

- Functional Group : Siloxane ring with hexamethyl substituents

- Key Properties :

- Contrast with Target Ketone :

- The siloxane’s heterocyclic structure and Si-O bonds differ fundamentally from the ketone’s carbonyl group.

- Lower molecular weight (174.31 vs. hypothetical >200 g/mol for the ketone) implies divergent physical states (e.g., liquid vs. solid).

2,2,4,4,5,5-Hexabromodiphenyl Ether (CAS 68631-49-2)

- Molecular Formula : C₁₂H₄Br₆O

- Molecular Weight : 643.58 g/mol

- Functional Group : Brominated diphenyl ether

- Key Properties :

- Contrast with Target Ketone :

- The ether linkage and aromatic bromination contrast with the aliphatic ketone’s structure.

- The hexabromo compound’s environmental toxicity profile is unlikely to align with the ketone’s hypothetical behavior.

Di-tert-dodecyl Polysulfide (CAS 68425-15-0)

- Molecular Formula : C₂₄H₅₀S₃

- Molecular Weight : 434.85 g/mol

- Functional Group : Branched alkyl polysulfide

- Key Properties :

- Contrast with Target Ketone :

- Sulfur atoms introduce radical scavenging properties, absent in the ketone.

- The polysulfide’s larger molecular weight and branched alkyl chains may confer higher viscosity.

Research Implications and Limitations

The absence of direct data on 2,2,4,4,5,5-Hexamethylhexan-3-one in the provided evidence underscores the need for targeted experimental studies. Comparative analysis with structurally related compounds suggests:

- Reactivity : The ketone’s steric hindrance may reduce nucleophilic addition rates compared to less-substituted analogs.

- Solubility : Predicted lower polarity than fluorinated or brominated compounds, favoring organic solvents.

- Safety : Unlike brominated ethers or polysulfides, the ketone is less likely to exhibit bioaccumulation but may require handling precautions typical of volatile organics.

Further research should prioritize synthesizing this compound and characterizing its physical, toxicological, and industrial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.